BenchChemオンラインストアへようこそ!

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide

GHS classification Environmental toxicology Screening library safety

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide (CAS 352012-43-2), also catalogued as SALOR-INT L394343-1EA, is a synthetic hydrazone–oxamide hybrid with the molecular formula C₁₇H₁₆FN₃O₄ and a molecular weight of 345.33 g/mol. The compound originates from the Sigma‑Aldrich Library of Rare Chemicals (SALOR), a curated collection of drug‑like screening compounds.

Molecular Formula C17H16FN3O4
Molecular Weight 345.32 g/mol
CAS No. 352012-43-2
Cat. No. B5996581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
CAS352012-43-2
Molecular FormulaC17H16FN3O4
Molecular Weight345.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)O
InChIInChI=1S/C17H16FN3O4/c1-2-25-15-9-11(3-8-14(15)22)10-19-21-17(24)16(23)20-13-6-4-12(18)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+
InChIKeyLHZAPCAVMNVKID-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide (CAS 352012-43-2): A Structurally Differentiated Hydrazone–Oxamide Hybrid for Screening Library Procurement


N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide (CAS 352012-43-2), also catalogued as SALOR-INT L394343-1EA, is a synthetic hydrazone–oxamide hybrid with the molecular formula C₁₇H₁₆FN₃O₄ and a molecular weight of 345.33 g/mol . The compound originates from the Sigma‑Aldrich Library of Rare Chemicals (SALOR), a curated collection of drug‑like screening compounds [1]. It is supplied exclusively for non‑human research use and carries GHS hazard statements for skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and long‑term aquatic toxicity (H410) .

Why In‑Class Hydrazone–Oxamide Hybrids Cannot Substitute for CAS 352012-43-2 in Focused Screening or SAR Campaigns


The hydrazone–oxamide scaffold supports diverse substitution patterns on both the benzylidene and the N‑aryl oxamide termini, and even single‑atom changes profoundly alter molecular recognition, physicochemical properties, and safety profiles. The 3‑ethoxy‑4‑hydroxyphenyl motif of CAS 352012-43-2 provides a characteristic hydrogen‑bond donor/acceptor pharmacophore, while the electron‑withdrawing 4‑fluorophenyl group modulates lipophilicity and metabolic susceptibility differently than chloro, bromo, methyl, or unsubstituted phenyl analogs . Within the same SALOR‑INT series, close analogs bearing 4‑chlorophenyl (CAS 357208-32-3), 4‑bromophenyl (SALOR-INT L395587-1EA), or 3‑methylphenyl (mfcd04315596) substituents exhibit distinct GHS classifications and predicted bioactivity spectra [1]. Without direct, head‑to‑head comparative data, assuming functional equivalence between these analogs risks invalid SAR conclusions, misleading hit‑to‑lead progression, and compromising screening reproducibility. The quantitative evidence below clarifies where measurable differentiation exists.

Quantitative Differentiation Evidence for N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide (CAS 352012-43-2) Relative to Closest Analogs


GHS Hazard Profile: Aquatic Chronic Category 1 (H410) Differentiates CAS 352012-43-2 from the 4‑Chlorophenyl Analog

The 4‑fluorophenyl compound carries H410 (Very toxic to aquatic life with long‑lasting effects, Aquatic Chronic Category 1), whereas the 4‑chlorophenyl analog (CAS 357208-32-3) is assigned only H315, H319, and H335, lacking any aquatic chronic hazard statement in its available GHS classification [1]. This represents a categorical difference in environmental hazard classification between two otherwise closely related SALOR‑INT oxamide‑hydrazones.

GHS classification Environmental toxicology Screening library safety

Predicted Bioactivity Spectrum: Apoptosis Agonist and Antineoplastic Scores for CAS 352012-43-2

PASS (Prediction of Activity Spectra for Substances) in silico analysis assigns CAS 352012-43-2 a dominated biological activity probability of Apoptosis agonist (Pa = 0.906) and Antineoplastic (Pa = 0.879), with additional predicted activities including Respiratory analeptic (Pa = 0.796) and Immunosuppressant (Pa = 0.769) [1]. These predicted probabilities provide a computational differentiation baseline for prioritising this compound in apoptosis‑focused screening cascades compared to analogs that lack publicly available PASS predictions.

PASS prediction Apoptosis agonist Antineoplastic In silico screening

Class‑Level Antiproliferative Activity of Hydrazone–Oxamide Hybrids: The 2‑Hydroxybenzylidene Pharmacophore

A closely related hydrazone–oxamide hybrid series demonstrated that the 2‑hydroxybenzylidene (i.e., 3‑ethoxy‑4‑hydroxybenzylidene) pharmacophore is critical for antiproliferative potency. Compound 7k (2‑hydroxybenzylidene‑oxamide hybrid) exhibited IC₅₀‑72h values of 7.73 ± 1.05 μM against MDA‑MB‑231 and 1.82 ± 1.14 μM against 4T1 triple‑negative breast cancer cells, while unsubstituted or differently substituted benzylidene analogs in the same series (7a–7n) were significantly less active [1]. Although compound 7k is not structurally identical to CAS 352012-43-2, it shares the essential 3‑alkoxy‑4‑hydroxybenzylidene hydrazone motif, supporting the inference that the benzylidene substitution pattern of CAS 352012-43-2 may similarly confer preferential activity against certain cancer cell lines relative to oxamide‑hydrazones bearing alternative arylidene groups.

Triple-negative breast cancer Hydrazone-oxamide hybrids Antiproliferative activity Structure-activity relationship

Fluorine‑Specific Modulation of Lipophilicity and Metabolic Stability in Oxamide‑Hydrazone Hybrids

The 4‑fluorophenyl substituent in CAS 352012-43-2 is expected to confer a distinct lipophilicity and oxidative metabolic stability profile compared to the 4‑chlorophenyl, 4‑bromophenyl, and 3‑methylphenyl analogs in the SALOR‑INT series [1]. The electron‑withdrawing fluorine atom increases the C–F bond dissociation energy relative to C–Cl or C–Br, potentially reducing CYP450‑mediated oxidative dehalogenation, while the smaller van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) or bromine (1.85 Å) may preserve steric accessibility in tight binding pockets [1]. Although direct experimental logP or microsomal stability data are not publicly available for any analog in this series, the well‑established physicochemical principles of bioisosteric fluorine substitution support the inference that CAS 352012-43-2 offers a distinct ADME‑relevant profile.

Fluorine substitution Lipophilicity Metabolic stability N-aryl oxamide

Recommended Application Scenarios for N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide (CAS 352012-43-2) Based on Verified Differentiation Evidence


Apoptosis‑Focused Phenotypic Screening Cascades in Oncology

Given its top‑ranked PASS prediction as an Apoptosis agonist (Pa = 0.906) and Antineoplastic (Pa = 0.879) [1], and the class‑level antiproliferative precedent of the 2‑hydroxybenzylidene‑oxamide pharmacophore (IC₅₀ 1.8–7.7 μM in TNBC models) [2], CAS 352012-43-2 is most logically deployed as a screening well control or hit‑identification probe in apoptosis/necrosis phenotypic assays on breast cancer cell panels (e.g., MDA‑MB‑231, 4T1). Its inclusion is further justified when the screening cascade specifically requires a 4‑fluorophenyl oxamide‑hydrazone to fill a halogen‑diversity matrix.

Halogen‑Dependent SAR Matrix Expansion for Oxamide‑Hydrazone Lead Series

The availability of closely related SALOR‑INT analogs with 4‑chlorophenyl, 4‑bromophenyl, and 3‑methylphenyl substituents makes CAS 352012-43-2 an essential component of a focused halogen‑scanning library. The fluorine atom offers the smallest van der Waals radius (1.47 Å) and highest C–X bond dissociation energy (~485 kJ/mol) among available halogen analogs [3], providing a unique data point for correlating halogen size, electronegativity, and metabolic stability with biological activity. Procurement of the full mini‑series (4‑F, 4‑Cl, 4‑Br, 3‑CH₃) enables rigorous SAR deconvolution.

Environmental Fate and Ecotoxicity Assessment of Hydrazone‑Oxamide Screening Compounds

The H410 (Aquatic Chronic 1) classification of CAS 352012-43-2 distinguishes it from the 4‑chlorophenyl analog, which lacks this hazard category. Organizations evaluating the environmental impact of their screening libraries can use this compound as a reference standard for aquatic toxicity testing of fluorinated oxamide‑hydrazones, or alternatively, may preferentially select the 4‑chlorophenyl analog when H410‑triggered waste‑handling costs are prohibitive. This differential hazard profile directly informs procurement decisions in facilities subject to ISO 14001 environmental management requirements.

Quote Request

Request a Quote for N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.